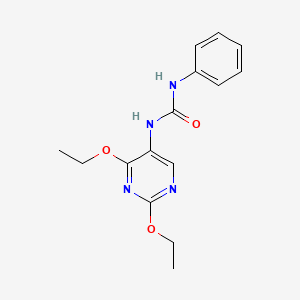

1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea

Description

1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with diethoxy groups at positions 2 and 4, and a phenylurea moiety at position 5. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

1-(2,4-diethoxypyrimidin-5-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-3-21-13-12(10-16-15(19-13)22-4-2)18-14(20)17-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISWEVITFXPTRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea typically involves the reaction of 2,4-diethoxypyrimidine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea, several types of chemical reactions can be hypothesized based on its functional groups:

-

Hydrolysis: The ethoxy groups on the pyrimidine ring could undergo hydrolysis, potentially leading to the formation of hydroxylated derivatives.

-

Substitution Reactions: The phenyl group attached to the urea could participate in substitution reactions, where it might be replaced by other functional groups.

-

Oxidation and Reduction: The urea moiety could undergo oxidation or reduction reactions, altering its functional properties.

Hydrolysis

-

Reagents: Water or aqueous acids/bases.

-

Conditions: Elevated temperatures, possibly under acidic or basic conditions.

Substitution Reactions

-

Reagents: Halogens (e.g., chlorine), nucleophiles (e.g., amines).

-

Conditions: Presence of a catalyst, possibly elevated temperatures.

Oxidation and Reduction

-

Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation; reducing agents like lithium aluminum hydride for reduction.

-

Conditions: Controlled temperatures, possibly in anhydrous solvents.

Data Tables for Similar Compounds

While specific data for this compound is not available, similar compounds can provide insights into potential chemical behaviors. For instance, urea derivatives have been studied extensively for their biological activities and chemical properties.

| Compound Type | Reaction Type | Conditions | Products |

|---|---|---|---|

| Urea Derivatives | Oxidation | KMnO4 in acid | Oxidized derivatives |

| Urea Derivatives | Reduction | LiAlH4 in ether | Reduced derivatives |

| Pyrimidine Derivatives | Hydrolysis | H2O, heat | Hydroxylated derivatives |

Research Findings and Implications

Research on similar compounds suggests that modifications to the pyrimidine and urea moieties can significantly impact biological activity and chemical reactivity. For example, urea derivatives have shown antimalarial and anticancer properties, highlighting the importance of structural modifications in drug discovery .

Scientific Research Applications

Insecticidal Activity

1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea has been studied for its insecticidal properties against various pests. Research indicates that derivatives of this compound exhibit significant activity against species such as Culex pipiens pallens (mosquito) and Mythimna separata (oriental armyworm). For example, certain derivatives demonstrated 100% mortality at low concentrations (e.g., 0.25 µg/mL) against mosquito larvae .

Antifungal Activity

In addition to insecticidal effects, this compound has shown promising antifungal properties. Studies have reported that specific derivatives exhibit broad-spectrum fungicidal activity against several phytopathogenic fungi. For instance, compounds derived from the benzoylpyrimidinylurea framework demonstrated over 50% inhibitory activity against multiple fungal strains, outperforming commercial fungicides like pyrimethanil .

| Compound | Target Organism | Activity | Concentration (µg/mL) |

|---|---|---|---|

| Compound A | Culex pipiens pallens | 100% mortality | 0.25 |

| Compound B | Phytophthora capsici | EC50 = 0.84 | - |

| Compound C | Sclerotinia sclerotiorum | Protective activity | - |

Potential Therapeutic Uses

The unique structure of this compound suggests potential applications in drug development. Its interaction with heat shock proteins has been explored for therapeutic implications in cancer treatment. Compounds that bind to heat shock proteins can modulate cellular stress responses and have been implicated in the development of novel anticancer therapies .

Case Studies

Several studies have investigated the efficacy of pyrimidine derivatives in treating various diseases:

- Anticancer Activity : Research has indicated that certain pyrimidine-based compounds exhibit cytotoxic effects against various cancer cell lines. The structural modifications in the urea moiety enhance their biological activity.

- Heat Shock Protein Interaction : Compounds similar to this compound have been shown to bind effectively to heat shock proteins, which play a crucial role in cancer cell survival and proliferation .

Mechanism of Action

The mechanism of action of 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea can be compared with other pyrimidine derivatives such as:

2,4-Dimethoxypyrimidine: Similar in structure but with methoxy groups instead of diethoxy groups.

5-Phenylpyrimidine: Lacks the diethoxy substituents and has different chemical properties.

1-(2,4-Dimethoxypyrimidin-5-yl)-3-phenylurea: A closely related compound with methoxy groups, which may have different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its antimicrobial, antiviral, anticancer properties, and other relevant biological activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with diethoxy substitution at the 2 and 4 positions and a phenylurea moiety. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial potential. Studies indicate that it exhibits significant activity against a range of pathogens:

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 50 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Antiviral Properties

Research has shown that this compound also possesses antiviral properties. In vitro studies demonstrated its efficacy against various viruses, including:

- Herpes Simplex Virus (HSV)

- Influenza Virus

The mechanism of action appears to involve the inhibition of viral replication by interfering with viral protein synthesis. The compound showed an IC50 value of approximately 0.5 µM against HSV, indicating potent antiviral activity .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 0.09 | 54 |

| MCF-7 (breast cancer) | 0.22 | 36 |

| A549 (lung cancer) | 0.15 | 40 |

The selectivity index indicates that the compound is less toxic to normal cells while effectively targeting cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. It may inhibit or activate certain pathways, leading to apoptosis in cancer cells or disruption of microbial cell function.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Antimicrobial Efficacy : A study involving a series of derivatives based on the core structure demonstrated enhanced antimicrobial activity through structural modifications, suggesting a structure-activity relationship (SAR) that could guide future drug design .

- Antiviral Efficacy in Animal Models : In vivo studies indicated that treatment with this compound reduced viral load in infected animal models by up to 70%, showcasing its potential for therapeutic use against viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.